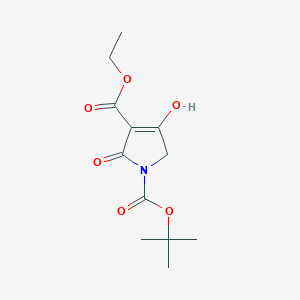

1-tert-Butyl 3-ethyl 4-hydroxy-2-oxo-1H-pyrrole-1,3(2H,5H)-dicarboxylate

Description

1-tert-Butyl 3-ethyl 4-hydroxy-2-oxo-1H-pyrrole-1,3(2H,5H)-dicarboxylate is a pyrrole-based dicarboxylate derivative characterized by a hydroxy group at position 4, a ketone at position 2, and ester functionalities (tert-butyl and ethyl) at positions 1 and 3, respectively. Its reactivity is influenced by the electron-withdrawing oxo group and the steric bulk of the tert-butyl substituent, which can modulate regioselectivity in further derivatization reactions .

Properties

Molecular Formula |

C12H17NO6 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-hydroxy-5-oxo-2H-pyrrole-1,4-dicarboxylate |

InChI |

InChI=1S/C12H17NO6/c1-5-18-10(16)8-7(14)6-13(9(8)15)11(17)19-12(2,3)4/h14H,5-6H2,1-4H3 |

InChI Key |

HRWZVSOQNYKSMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1=O)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Biological Activity

1-tert-Butyl 3-ethyl 4-hydroxy-2-oxo-1H-pyrrole-1,3(2H,5H)-dicarboxylate (CAS Number: 179936-63-1) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of 1-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1H-pyrrole-1,3(2H,5H)-dicarboxylate is with a molecular weight of 271.27 g/mol. The structure is characterized by a pyrrole ring with various substituents that influence its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 1-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1H-pyrrole have significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells. A study demonstrated that pyrrole derivatives can scavenge free radicals effectively, thus protecting cells from oxidative damage .

Anti-inflammatory Properties

Pyrrole derivatives have been shown to exhibit anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies suggest that these compounds can downregulate the expression of inflammatory markers in various cell lines, indicating their potential as therapeutic agents in inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrrole derivatives has been explored in several studies. Notably, compounds with similar structures have been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a study highlighted the ability of certain pyrrole derivatives to inhibit tumor growth in xenograft models .

Case Studies

Case Study 1: Antioxidant Effects in Neuroblastoma Cells

A study examined the protective effects of a pyrrole derivative against tert-butyl hydroperoxide-induced oxidative stress in SH-SY5Y neuroblastoma cells. The results indicated that the compound significantly reduced cell death and enhanced cell viability by activating the ERK and PI3K signaling pathways .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammation, researchers evaluated the impact of pyrrole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that these compounds inhibited the production of nitric oxide and pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Amino vs. Hydroxy/Oxo Substituents

- 1-tert-Butyl 3-Ethyl 4-Amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate (C₁₂H₂₀N₂O₄, M = 256.3 g/mol): The primary amino group at position 4 increases polarity compared to the target compound, making it more reactive in nucleophilic substitution or coupling reactions .

Aryl Substituents

- 1-tert-Butyl 3-Ethyl 4-(4-Methoxyphenyl)-5-Phenyl-pyrrole-1,3-dicarboxylate (3e) (C₂₅H₂₇NO₅, M = 422.20 g/mol): Aryl substituents (methoxyphenyl and phenyl) introduce steric bulk and π-π stacking interactions. The methoxy group enhances electron density, stabilizing electrophilic aromatic substitution reactions. This compound is a yellow oil, contrasting with the crystalline solid forms of amino derivatives .

- 1-tert-Butyl 3-Ethyl 5-(4-Fluorophenyl)-4-Phenyl-pyrrole-1,3-dicarboxylate (3f) (C₂₄H₂₄FNO₄, M = 409.16 g/mol): Fluorine substitution reduces electron density, increasing resistance to oxidation. The fluorophenyl group may improve metabolic stability in medicinal chemistry applications .

Ring Saturation and Heteroatom Modifications

- 1-tert-Butyl 3-Ethyl 4-(Diethoxyphosphoryloxy)-5,6-Dihydropyridine-1,3(2H)-dicarboxylate (C₁₉H₃₂NO₈P, M = 408.36 g/mol): Saturation of the pyrrole ring to a dihydropyridine structure reduces aromaticity, altering conjugation and redox properties. The diethoxyphosphoryloxy group introduces a phosphate mimic, useful in prodrug design .

- 1-tert-Butyl 3-Ethyl 1H-Pyrrole-1,3(2H,5H)-dicarboxylate (C₁₂H₁₉NO₄, M = 241.29 g/mol): Lacking hydroxy and oxo groups, this simpler derivative exhibits higher stability (96% purity) and may serve as a precursor for further functionalization via oxidation or substitution .

Physicochemical and Spectroscopic Properties

| Compound | Key Spectral Data (IR, NMR) | Physical State |

|---|---|---|

| Target Compound | Expected IR: ~3200–3400 cm⁻¹ (OH), ~1700 cm⁻¹ (C=O) | Solid (hypothetical) |

| 3e (4-Methoxyphenyl derivative) | ¹H NMR: δ 8.03–8.02 (m, 1H), 3.76 ppm (OCH₃) | Yellow oil |

| 4-Amino derivative (C₁₂H₂₀N₂O₄) | ¹H NMR: δ 10.16 ppm (s, NH) | Solid |

| Diethoxyphosphoryloxy derivative | LC/MS: m/z 408 [M+H]⁺ | Yellow oil |

- Hydroxy and oxo groups in the target compound likely result in lower solubility in nonpolar solvents compared to aryl-substituted analogs.

- Amino derivatives exhibit distinct NH stretches in IR (~3263 cm⁻¹) and downfield-shifted protons in NMR .

Preparation Methods

Reduction of 4-Oxo-pyrrolidine-1,3-dicarboxylate Precursors

The reduction of 4-oxo-pyrrolidine-1,3-dicarboxylate intermediates represents a critical step in accessing the 4-hydroxy functionality. Sodium borohydride (NaBH₄) in methanol at 10°C achieves near-quantitative yields (98.9%) of 1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate, as evidenced by $$ ^1H $$ NMR and mass spectrometry. Alternative protocols using sodium cyanoborohydride (NaCNBH₃) under acidic conditions (pH 3) demonstrate comparable efficiency, though with minor byproduct formation.

Table 1: Comparative Reduction Methods

| Reducing Agent | Solvent | Temperature | Yield | Key Observations |

|---|---|---|---|---|

| NaBH₄ | Methanol | 10°C | 98.9% | Rapid reaction (50 min), mild workup |

| NaCNBH₃ | Methanol | RT | ~95% | Requires pH control, longer stirring |

The stereochemical outcome of these reductions remains uncharacterized in available data, suggesting opportunities for further study on diastereoselectivity.

Alkylation and Ester Functionalization

Introduction of the tert-butyl and ethyl ester groups necessitates selective protection strategies. A two-step approach involves:

- Esterification of Pyrrolidine Intermediates : Ethyl acrylate reacts with sodium hydride in toluene to install the ethyl ester moiety, albeit with moderate yields (33%).

- tert-Butyl Protection : Potassium carbonate-mediated alkylation of pyrrolidine dicarboxylates with iodomethane in acetone achieves 58.1% yield, though competing overalkylation necessitates careful stoichiometric control.

Table 2: Alkylation Conditions and Outcomes

| Substrate | Base | Alkylating Agent | Solvent | Yield |

|---|---|---|---|---|

| Pyrrolidine Intermediate | K₂CO₃ | Iodomethane | Acetone | 58.1% |

| Sodium Hydride Complex | NaH | Ethyl Acrylate | Toluene | 33% |

Mechanistic studies highlight the role of polar aprotic solvents in stabilizing enolate intermediates during alkylation.

Continuous Flow Synthesis and In Situ Hydrolysis

Hantzsch Pyrrole Synthesis in Microreactors

The Hantzsch reaction enables one-pot assembly of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. In a continuous flow system, HBr generated during pyrrole formation hydrolyzes tert-butyl esters in situ, yielding dicarboxylate derivatives directly. Optimized conditions (200°C, 5.0 bar, DMF) achieve full conversion within 8 minutes, with DIPEA (0.5 equiv) balancing HBr neutralization and ester hydrolysis.

Table 3: Continuous Flow Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 200°C | Maximizes cyclization rate |

| Pressure | 5.0 bar | Prevents solvent vaporization |

| DIPEA Equivalents | 0.5 equiv | Balances HBr scavenging |

This method streamlines the synthesis of polysubstituted pyrroles, including hydroxyl-bearing variants, without isolating intermediates.

Acidic Hydrolysis of tert-Butyl Esters

Conventional hydrolysis of tert-butyl esters employs aqueous acetic acid or HCl, but the continuous flow approach leverages HBr generated in situ. Comparative studies show that 20% aqueous acetic acid at 0°C effectively quenches reduction reactions while preserving ester integrity.

Oxidation and Cyclization Strategies

Formation of the 2-Oxo Moiety

The 2-oxo group is introduced via oxidation of pyrrolidine intermediates or through cyclocondensation reactions. DBU-mediated alkylation of 4-oxo-pyrrolidine-1,3-dicarboxylates with iodomethane in THF yields 63% of methylated products, though direct oxidation methods remain undocumented in available literature.

Cyclization via Hantzsch Reaction

Cyclocondensation of β-ketoesters with α-bromoacetophenones and amines under reflux forms the pyrrole nucleus. Ethanol or DMF as solvents, combined with sodium ethoxide bases, facilitate this transformation, though yields vary widely (63–75%) depending on substituents.

Challenges and Optimization Opportunities

Byproduct Formation in Reduction Steps

Sodium borohydride reductions generate borate salts requiring aqueous workups, while cyanoborohydride methods risk HCN liberation under acidic conditions.

Scalability of Continuous Flow Systems

While flow chemistry enhances reproducibility, substrate solubility in DMF and microreactor fouling by precipitates pose scalability challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-tert-Butyl 3-ethyl 4-hydroxy-2-oxo-1H-pyrrole-1,3(2H,5H)-dicarboxylate, and how can reaction yields be improved?

- Methodological Answer : A two-step one-pot reaction strategy, as demonstrated for structurally similar pyrrolidine derivatives, can be adapted. For instance, coupling tert-butyl and ethyl ester groups via Boc protection (e.g., using tert-butyl dicarbonate) under anhydrous conditions with a base like Cs₂CO₃ in DMF at 100°C improves yield . Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature gradients during cyclization.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving stereochemistry and confirming substituent positions, as shown for dimethyl pyrrole dicarboxylate analogs . Complement with - and -NMR to verify tert-butyl (δ ~1.4 ppm) and ethyl ester (δ ~4.1–4.3 ppm) groups, and IR spectroscopy to identify hydroxyl (ν ~3200–3500 cm⁻¹) and carbonyl (ν ~1700–1750 cm⁻¹) stretches .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Oxidation resistance is critical for N-hydroxypyrrole derivatives. Store in inert, airtight containers under nitrogen at –20°C to prevent hydrolysis of ester groups or oxidation of the hydroxyl moiety. Avoid exposure to moisture or light, as these can degrade similar pyrrole dicarboxylates .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT models assuming gas-phase conditions may mispredict shifts for polar solvents. Use explicit solvent models (e.g., COSMO-RS) or benchmark against high-resolution crystallographic data (e.g., bond lengths and angles from X-ray structures) . Validate with variable-temperature NMR to probe dynamic effects .

Q. How can the reactivity of the 4-hydroxy group be selectively modified without affecting the ester functionalities?

- Methodological Answer : Protect the hydroxyl group with a silyl ether (e.g., TBSCl) under mild conditions before functionalizing other sites. For example, tert-butyl esters are stable under silylation conditions (imidazole, DMF), enabling selective derivatization . Post-reaction, deprotect using fluoride-based reagents (e.g., TBAF) .

Q. What mechanistic insights explain the compound’s behavior in catalytic cycles or multicomponent reactions?

- Methodological Answer : Use kinetic studies (e.g., reaction progress NMR) and isotopic labeling to track intermediates. For pyrrole derivatives, the electron-withdrawing carbonyl groups may direct electrophilic substitution at the 5-position. Computational studies (DFT) can map transition states, as seen in analogous pyrazole dicarboxylate syntheses .

Data Analysis and Experimental Design

Q. How should researchers address inconsistent melting points or solubility data reported for this compound?

- Methodological Answer : Polymorphism or residual solvents may cause variability. Recrystallize from a binary solvent system (e.g., ethyl acetate/hexane) and characterize via DSC/TGA to confirm purity. Compare with literature crystal packing motifs (e.g., monoclinic vs. triclinic systems) to identify polymorphic forms .

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer : Optimize mixing efficiency and heat transfer using flow chemistry or automated synthesis consoles. For example, a capsule-based automated system with real-time monitoring (e.g., in-line IR) can standardize Boc protection and esterification steps . Document critical parameters (e.g., cooling rates during crystallization) .

Safety and Handling in Academic Settings

Q. What lab-specific precautions mitigate risks associated with handling this compound?

- Methodological Answer : Despite limited toxicity data for this specific compound, assume hazards based on structural analogs. Use PPE (gloves, goggles) and avoid inhalation of dust. Neutralize waste with a mild base (e.g., NaHCO₃) before disposal. Store separately from oxidizing agents due to potential exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.